molecular formula C14H14ClN3O B11134763 3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11134763
M. Wt: 275.73 g/mol
InChI Key: SCCIGWRPQNKWJA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, with the process being carried out in the presence of a suitable solvent under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, cobalt (II) complex, and various acids and bases. The reaction conditions can vary, but they typically involve moderate temperatures and the use of suitable solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(4-chlorophenyl)-1-methyl-1H-indole
  • 3-(4-chlorophenyl)-1-methyl-1H-pyrrole

Uniqueness

What sets 3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide apart from these similar compounds is the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-cyclopropyl-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14ClN3O/c1-18-13(14(19)16-11-6-7-11)8-12(17-18)9-2-4-10(15)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,16,19)

InChI Key

SCCIGWRPQNKWJA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CC3

Origin of Product

United States

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